molecular formula C12H13NO2 B035162 1-Cyano-4,5-dimethoxyindan CAS No. 100449-14-7

1-Cyano-4,5-dimethoxyindan

Cat. No. B035162
M. Wt: 203.24 g/mol
InChI Key: GTBOZNQVSQMVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyano-4,5-dimethoxyindan, also known as 2C-G-N, is a synthetic compound that belongs to the family of phenethylamines. It is a derivative of the popular psychedelic drug 2C-G and has been studied extensively for its potential as a research chemical.

Mechanism Of Action

The mechanism of action of 1-Cyano-4,5-dimethoxyindan is not fully understood, but it is believed to involve the activation of the serotonin 5-HT2A receptor. This activation leads to the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the psychoactive effects of the compound.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-Cyano-4,5-dimethoxyindan are similar to those of other phenethylamines. It has been shown to induce changes in perception, mood, and thought processes, and can also cause physical effects such as increased heart rate and blood pressure.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Cyano-4,5-dimethoxyindan in lab experiments is its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation is the potential for adverse effects on test subjects, which must be carefully monitored and controlled.

Future Directions

There are several potential future directions for research on 1-Cyano-4,5-dimethoxyindan. One area of interest is the development of new compounds that are more selective for specific serotonin receptors, which could lead to the development of new treatments for conditions such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 1-Cyano-4,5-dimethoxyindan and its potential applications in various fields of study.

Synthesis Methods

The synthesis of 1-Cyano-4,5-dimethoxyindan involves several steps, starting with the reaction of 2,3-dimethoxytoluene with benzaldehyde to form 2,3-dimethoxyphenylpropene. The propene is then reacted with malononitrile to form a cyano-substituted intermediate, which is subsequently cyclized with sodium ethoxide to produce the final product, 1-Cyano-4,5-dimethoxyindan.

Scientific Research Applications

1-Cyano-4,5-dimethoxyindan has been studied extensively for its potential as a research chemical. It has been shown to exhibit psychedelic effects similar to those of other phenethylamines, such as 2C-B and mescaline. Additionally, it has been found to have a high affinity for the serotonin 5-HT2A receptor, which is believed to be responsible for its psychoactive effects.

properties

CAS RN

100449-14-7

Product Name

1-Cyano-4,5-dimethoxyindan

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4,5-dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile

InChI

InChI=1S/C12H13NO2/c1-14-11-6-5-9-8(7-13)3-4-10(9)12(11)15-2/h5-6,8H,3-4H2,1-2H3

InChI Key

GTBOZNQVSQMVJH-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)C(CC2)C#N)OC

Canonical SMILES

COC1=C(C2=C(C=C1)C(CC2)C#N)OC

synonyms

2,3-DIHYDRO-4,5-DIMETHOXY-1H-INDENE-1-CARBONITRILE

Origin of Product

United States

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